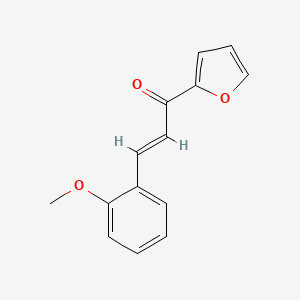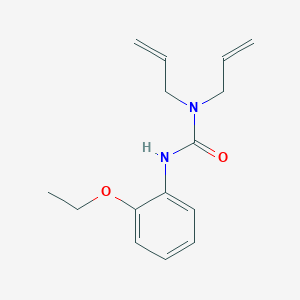![molecular formula C16H22F2N2O2S B5432510 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for its pharmacological properties. This compound belongs to the class of piperazine derivatives and has been studied for its effects on the central nervous system and other physiological processes.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves its selective toxicity towards noradrenergic neurons in the locus coeruleus. It is believed that this compound is taken up by noradrenergic neurons via the norepinephrine transporter and is then metabolized into a toxic metabolite that damages the neurons. The exact mechanism of this toxicity is not fully understood, but it is thought to involve oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons in the locus coeruleus by this compound has been shown to have various biochemical and physiological effects. These effects include a decrease in norepinephrine levels in the brain, a decrease in heart rate variability, an increase in anxiety-like behavior, and a decrease in cognitive function. This compound has also been shown to affect other physiological processes such as the immune system and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine in scientific research has several advantages and limitations. One advantage is its selectivity towards noradrenergic neurons in the locus coeruleus, which allows for the investigation of the role of noradrenergic neurons in various physiological processes. However, one limitation is that the damage caused by this compound is irreversible, which limits the duration of experiments. Another limitation is that the toxicity of this compound may vary depending on the species and strain of animals used in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine. One direction is to investigate the role of noradrenergic neurons in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study the effects of this compound on other physiological processes such as inflammation and metabolism. Additionally, new analogs of this compound could be synthesized to improve its selectivity and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for investigating the noradrenergic system and its role in various physiological processes.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The resulting product is a white crystalline powder with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine has been used in scientific research as a tool to investigate the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the locus coeruleus, a brain region that plays a key role in regulating arousal, attention, and stress responses. This selective damage has been used to study the role of noradrenergic neurons in various physiological processes such as learning and memory, anxiety, depression, and drug addiction.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(3,4-difluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c17-15-7-6-14(12-16(15)18)23(21,22)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKVUWKIOHWLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS*,8aR*)-6-(4-methylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432454.png)
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azonane](/img/structure/B5432466.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
